molecular formula C10H10O4 B11903001 Ethyl benzo[d][1,3]dioxole-4-carboxylate CAS No. 23158-06-7

Ethyl benzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B11903001
CAS No.: 23158-06-7
M. Wt: 194.18 g/mol
InChI Key: TYQKHCZKVCIXAJ-UHFFFAOYSA-N
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Description

Ethyl benzo[d][1,3]dioxole-4-carboxylate is a bicyclic aromatic ester featuring a 1,3-dioxole ring fused to a benzene ring, with an ethyl ester substituent at position 2. This compound is synthesized via alkylation reactions, as demonstrated by the reaction of dihydroxy benzoate derivatives with diiodomethane in the presence of a base like K₂CO₃, yielding 85% of the product after purification by flash column chromatography . Key spectral data include a distinctive singlet for the dioxole methylene protons (δ 6.10 ppm in $^1$H NMR) and a molecular ion peak at m/z 181.0428 ([M+H]$^+$) in HRMS .

Properties

IUPAC Name

ethyl 1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-12-10(11)7-4-3-5-8-9(7)14-6-13-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQKHCZKVCIXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622304
Record name Ethyl 2H-1,3-benzodioxole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23158-06-7
Record name Ethyl 2H-1,3-benzodioxole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzo[d][1,3]dioxole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of benzo[d][1,3]dioxole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl benzo[d][1,3]dioxole-4-carboxylate serves as an important building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions including:

  • Oxidation : Leading to the formation of sulfoxides or sulfones.
  • Reduction : Converting it into thiazolidines.
  • Substitution : Allowing for the introduction of different substituents on the aromatic ring.

Table 1: Summary of Chemical Reactions

Reaction TypeMajor Products FormedCommon Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionThiazolidinesLithium aluminum hydride, sodium borohydride
SubstitutionVarious substituted derivativesAmines, thiols under basic conditions

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties. Its structural characteristics allow it to interact with specific biological targets effectively.

Case Study: Anticancer Activity

A study highlighted the compound's efficacy in inhibiting cell growth in cancer cell lines. For example, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results in binding to specific proteins involved in tumor growth inhibition .

Biological Research Applications

The compound is investigated for its mechanism of action against various diseases. Its interaction with biological targets has been studied extensively:

  • Inhibition Studies : this compound has been shown to inhibit specific enzymes and proteins associated with cellular functions.
  • Biological Activity Assessment : Research focuses on understanding how this compound interacts with cellular pathways that lead to its therapeutic effects .

Table 2: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReference
AnticancerInhibition of tumor growth
AntibacterialDisruption of bacterial cell wall synthesis
AntifungalInhibition of fungal cell membrane integrity

Industrial Applications

In addition to research applications, this compound finds utility in industrial settings:

  • Material Development : It is used in the formulation of new materials due to its reactivity and structural properties.
  • Chemical Processes : The compound serves as an intermediate in various chemical syntheses aimed at producing pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl benzo[d][1,3]dioxole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Groups

Methyl Benzo[d][1,3]dioxole-4-carboxylate
  • Structure : Differs only in the ester group (methyl instead of ethyl).
  • Synthesis : Similar to the ethyl analog, using methyl esters in alkylation reactions .
  • Properties :
    • Lower R$_f$ value (0.48 vs. 0.56 for ethyl analog) in chromatography, indicating reduced lipophilicity .
    • Higher optical rotation ([α]D = +88.5 vs. +76.2 for ethyl), suggesting ester size impacts chiral environments .
Property Methyl Ester (22) Ethyl Ester (23)
Molecular Formula C${11}$H${14}$O$_4$ C${12}$H${14}$O$_4$
Yield (%) 68 73
R$_f$ 0.45 0.56
[α]D (CHCl$_3$) +88.5° +76.2°

Halogen-Substituted Derivatives

Methyl 5-Bromo-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole-4-carboxylate (39)
  • Structure : Bromine substituent at position 3.
  • Properties :
    • Reduced optical activity ([α]D = +29°), indicating steric/electronic effects from bromine .
    • Higher molecular weight (C$8$H$9$BrO$_4$) with HRMS m/z 247.9679 ([M+H]$^+$) .
Ethyl 7-Bromobenzo[d][1,3]dioxole-4-carboxylate
  • Structure : Bromine at position 7; ethyl ester at position 4.
  • Applications : Bromine enhances reactivity for cross-coupling or nucleophilic substitution reactions .

Fused-Ring Systems

Ethyl Thieno[2',3':5,6]naphtho[2,3-d][1,3]dioxole-4-carboxylate (55)
  • Structure: Incorporates a thieno-naphtho fused ring system.
  • Properties :
    • Distinct $^1$H NMR signals (δ 8.52 ppm for aromatic protons) .
    • Increased complexity for applications in materials science or pharmaceuticals .

Heterocyclic Modifications

Ethyl 2-(Benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate
  • Structure : Thiazole ring fused to the benzo[d][1,3]dioxole core.
  • Properties: Molecular weight: 277.3 g/mol (C${13}$H${11}$NO$_4$S). Potential bioactivity due to thiazole moiety, relevant in medicinal chemistry .

Key Trends and Implications

Ester Group Effects : Ethyl esters generally exhibit higher lipophilicity (evidenced by R$_f$) and lower optical activity compared to methyl analogs, influencing solubility and chiral recognition .

Halogenation : Bromine substituents reduce optical activity and enhance reactivity for further functionalization .

Structural Complexity: Fused-ring systems (e.g., thieno-naphtho) and heterocycles (e.g., thiazole) expand applications in catalysis and drug design .

Biological Activity

Ethyl benzo[d][1,3]dioxole-4-carboxylate is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound is characterized by a benzene ring fused with a dioxole moiety and an ethyl ester functional group, with a molecular formula of C10H10O4 and a molecular weight of approximately 194.18 g/mol. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps, including the formation of the dioxole structure followed by esterification. The presence of the carboxylate group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaInhibition of growth
Gram-negative bacteriaModerate inhibition
FungiEffective antifungal properties

2. Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, demonstrating potential as an anticancer agent.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical)25
A549 (lung)30
Caco-2 (colorectal)20

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and reduces inflammation markers.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways and affect cell signaling mechanisms related to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • A study conducted on mice demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to controls.
  • In vitro assays revealed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

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